molecular formula C7H5NO2 B2530738 Furo[3,4-c]pyridin-3(1H)-one CAS No. 5657-52-3

Furo[3,4-c]pyridin-3(1H)-one

Cat. No. B2530738
CAS RN: 5657-52-3
M. Wt: 135.122
InChI Key: QAUIZSWZXQFEJL-UHFFFAOYSA-N
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Description

“Furo[3,4-c]pyridin-3(1H)-one” is a chemical compound that belongs to the class of organic compounds known as furopyridines . Furopyridines are compounds containing a furopyridine ring, which is a six-membered aromatic ring made up of one oxygen atom, one nitrogen atom, and four carbon atoms .


Synthesis Analysis

The synthesis of “this compound” and its derivatives often involves amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine . Acid hydrolysis of these derivatives leads to heterocyclization, resulting in the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Furo[3,4-c]pyridin-3(1H)-one and its derivatives, such as Furo[3,2-c]pyridines, are explored for their potential in disease treatment, including cancers and conditions involving epithelial-mesenchymal transition (EMT), mediated by protein kinase activity like RON and/or MET (Li et al., 1974).
  • Investigations into the synthesis of 4-N-substituted 1H-Furo[3,4-c]pyridin-3-ones reveal possibilities for creating 4-arylamino-1H-furo[3,4-c]-pyridines, showcasing the adaptability of this compound in various chemical syntheses (Арустамова & Пивень, 2013).
  • Novel Furo-pyridine derivatives have been synthesized through Sonogashira reactions of functionalized pyridines, demonstrating the versatility of this compound in forming various furo-pyridine types, some of which are fluorescent with strong Stokes shifts (Lechel et al., 2008).

Pharmacological Potential

  • This compound derivatives, such as Pyridofuropyrrolo[1,2-a]pyrimidines and Pyridofuropyrimido[1,2-a]azepines, have shown promising anticonvulsive and psychotropic properties. Some derivatives have exhibited better anticonvulsant activity than commercial drugs like ethosuximide (Sirakanyan et al., 2016).
  • The synthesis of 2-substituted furo[3,2-b]pyridines and their evaluation as potential cytotoxic agents against cancer cell lines in vitro highlight their potential in anticancer therapies (Laxmi et al., 2020).

Material Science and Electronic Applications

  • The chemical structure of this compound has been utilized in molecular design for low-band-gap copolymers, indicating its potential in conducting materials and electronics. The study of these polymers suggests their utility in n-doping conductive materials (Ou et al., 2011).
  • Highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine derivatives have been developed as core structures for triplet host materials in high efficiency green phosphorescent organic light-emitting diodes, showcasing the application of this compound in advanced lighting technologies (Lee & Lee, 2013).

Safety and Hazards

The safety data sheet for a related compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The safety data sheet for Furo[3,2-c]pyridine also indicates similar hazards .

Future Directions

“Furo[3,4-c]pyridin-3(1H)-one” and its derivatives have potential applications in various fields. For instance, a Furo[3,2-c]pyridine-based photosensitizer named LIQ-TF has been used for specific imaging and photodynamic ablation of Gram-positive bacteria, showing great potential for combating multiple drug-resistant bacteria . Additionally, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, showing potential for cancer therapy .

properties

IUPAC Name

1H-furo[3,4-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-6-3-8-2-1-5(6)4-10-7/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUIZSWZXQFEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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